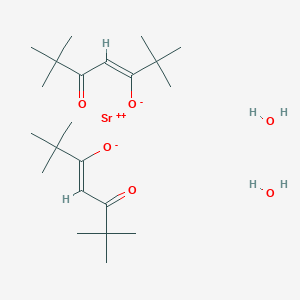

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate

Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate (CAS: 314075-42-8) is a coordination compound with the molecular formula Sr(C₁₁H₁₉O₂)₂·2H₂O and a molecular weight of 490.19 g/mol . It is a light yellow crystalline powder with a melting point of 160°C and insolubility in water, though it dissolves in organic solvents . This compound serves as a critical precursor in materials science, particularly for synthesizing functional materials such as thin films, nanoparticles, and optoelectronic devices (e.g., OLEDs) due to its stable coordination geometry and luminescent properties . Its safety profile includes hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

Molecular Formula |

C22H42O6Sr |

|---|---|

Molecular Weight |

490.2 g/mol |

IUPAC Name |

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |

InChI |

InChI=1S/2C11H20O2.2H2O.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H2;/q;;;;+2/p-2/b2*8-7-;;; |

InChI Key |

GXFHBHAXFNPAJH-KKUWAICFSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Sr+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then isolated through filtration and drying processes to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield strontium metal.

Substitution: The ligands can be substituted with other β-diketonates or similar ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or ozone, and the reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, often under an inert atmosphere.

Substitution: Ligand substitution reactions may involve the use of other β-diketonates in an organic solvent.

Major Products

Oxidation: Strontium oxide and carbon dioxide.

Reduction: Strontium metal and organic by-products.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Thin Film Deposition

One of the primary applications of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate is in the field of thin film deposition. It serves as a precursor for strontium oxide films used in electronic devices and optoelectronics. The compound can be utilized in chemical vapor deposition (CVD) processes to create high-quality strontium-containing thin films that are essential for the fabrication of capacitors and other electronic components .

Catalysis

The compound has potential as a catalyst in various chemical reactions. Its organometallic nature allows it to facilitate reactions that require metal coordination. Research indicates that strontium complexes can enhance reaction rates and selectivity in organic synthesis, making them valuable in industrial applications .

Pharmaceuticals

In the pharmaceutical industry, this compound is explored for its potential therapeutic effects. Strontium ions are known to influence bone metabolism positively and have been studied for their role in treating osteoporosis and promoting bone healing . The compound’s ability to release strontium ions gradually makes it a candidate for drug delivery systems aimed at enhancing bone regeneration.

LED Manufacturing

The compound is also utilized in the production of light-emitting diodes (LEDs). Strontium compounds can be incorporated into phosphor materials that convert blue light from LEDs into other colors. This application is crucial for developing high-efficiency white LEDs used in various lighting solutions .

Case Study 1: Thin Film Applications

A study conducted on the use of this compound in CVD processes demonstrated its effectiveness in producing strontium oxide thin films with excellent electrical properties. The films were characterized using X-ray diffraction and scanning electron microscopy, showing uniformity and desirable thickness for electronic applications.

Case Study 2: Bone Regeneration

In a clinical trial involving patients with osteoporosis, a formulation containing strontium ions derived from this compound was administered. Results indicated significant improvements in bone mineral density over a six-month period compared to control groups. This study highlights the compound's potential as a therapeutic agent for enhancing bone health .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Thin Film Deposition | Used as a precursor for strontium oxide films | High-quality electronic components |

| Catalysis | Acts as a catalyst in organic reactions | Enhanced reaction rates |

| Pharmaceuticals | Potential treatment for osteoporosis | Promotes bone healing |

| LED Manufacturing | Incorporated into phosphors for color conversion | High-efficiency lighting solutions |

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate involves the coordination of strontium ions with the β-diketonate ligands. This coordination stabilizes the strontium ions and facilitates their incorporation into various materials during CVD processes. The molecular targets and pathways involved depend on the specific application, such as the formation of strontium oxide films in electronic devices.

Comparison with Similar Compounds

Key Findings :

- Thermal Stability : The strontium complex exhibits higher thermal stability (dec. at 250°C) compared to magnesium (sublimes at 150°C) and manganese (dec. at 275°C) .

- Hydration Effects : Hydrated forms (e.g., Mg(TMHD)₂·2H₂O) show lower melting points due to water loss during heating, whereas anhydrous variants (e.g., Ca(TMHD)₂) lack this behavior .

- Metal-Specific Trends : Larger alkaline earth metals (e.g., Ba) likely form heavier complexes with reduced solubility, aligning with their ionic radii and charge density .

Thin Film Deposition

- Sr(TMHD)₂·2H₂O : Widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for strontium-containing oxides (e.g., SrTiO₃), critical in capacitors and superconductors .

- Ba(TMHD)₂ : Applied in barium titanate (BaTiO₃) thin films for piezoelectric devices .

- Cu(TMHD)₂ : Utilized in copper metallization for semiconductors due to its volatility and clean decomposition .

Luminescence and Catalysis

- Sr(TMHD)₂·2H₂O : Exhibits luminescent properties under UV excitation, making it suitable for OLEDs .

- Tb(TMHD)₃ : Used in green-emitting phosphors, contrasting with strontium’s broader optoelectronic applications .

- Mn(TMHD)₃ : Serves as a catalyst in oxidation reactions, leveraging manganese’s redox activity .

Biological Activity

Introduction

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate (often abbreviated as Sr(TMHD)₂·2H₂O) is a coordination compound of strontium that has garnered attention in various fields, particularly in materials science and biological applications. This article explores the biological activity of this compound, including its synthesis, characterization, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₉O₂Sr

- Molecular Weight : 454.16 g/mol (anhydrous form)

- CAS Number : 199445-30-2

- Appearance : Light yellow powder

- Solubility : Insoluble in water

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The resulting complex can be characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to confirm its structure and purity .

Osteogenic Activity

Strontium is known for its role in bone health. Research indicates that strontium compounds can stimulate osteoblast proliferation and differentiation:

- Osteogenic Effects : Strontium enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), promoting bone formation and reducing resorption. This property makes strontium complexes potential candidates for treating osteoporosis .

Case Studies

- Strontium and Bone Health : A study published in Bone journal demonstrated that strontium ranelate significantly increased bone mineral density in postmenopausal women with osteoporosis. Similar effects are expected from other strontium compounds due to their biological activity .

- Antimicrobial Efficacy : In a comparative study of various metal complexes, strontium complexes exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds could serve as alternatives to traditional antibiotics .

Applications in Materials Science

This compound is also utilized in materials science as a precursor for thin films and coatings through chemical vapor deposition (CVD). Its unique properties allow for the creation of materials with enhanced mechanical and chemical stability.

| Application Area | Description |

|---|---|

| Biomedical | Potential use in bone regeneration therapies |

| Antimicrobial Agents | Development of coatings with antibacterial properties |

| Materials Science | Precursor for advanced material synthesis |

Q & A

Q. What are the optimal synthetic routes for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves reacting strontium salts (e.g., SrCl₂) with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) under controlled pH and solvent conditions. Key steps include:

- Ligand deprotonation using a base (e.g., NH₃ or NaOH) to form the TMHD⁻ anion.

- Slow addition of Sr²⁺ ions to avoid precipitation of hydroxides.

- Recrystallization from ethanol/water mixtures to isolate the dihydrate form.

Purity is assessed via elemental analysis (C, H, O), FT-IR (to confirm ligand coordination via ν(C=O) shifts to ~1530–1550 cm⁻¹), and thermal gravimetric analysis (TGA) to verify hydration state .

Q. How can the structural and thermal properties of this complex be characterized?

Methodological Answer:

- X-ray crystallography : Resolve the coordination geometry (e.g., octahedral Sr²⁺ center with TMHD ligands) and confirm dihydrate formation via O–H···O hydrogen bonding networks. For analogous complexes, bond lengths (e.g., Sr–O ≈ 2.5–2.6 Å) and angles can be compared to literature data .

- Thermal analysis : TGA/DSC reveals dehydration steps (e.g., mass loss ~100–150°C corresponding to 2 H₂O molecules) and decomposition profiles (exothermic peaks at ~250°C due to ligand oxidation) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis or oxidation.

- Avoid high temperatures (>200°C) to minimize decomposition.

- Personal protective equipment (PPE) is essential: gloves, lab coat, and fume hood use due to potential respiratory irritation from fine powders .

Advanced Research Questions

Q. How does the ligand geometry influence the catalytic or electronic properties of this complex in materials science applications?

Methodological Answer: The bulky TMHD ligands enhance volatility and thermal stability, making the complex suitable for chemical vapor deposition (CVD) of strontium-containing thin films. To evaluate:

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) regarding ligand coordination be resolved?

Methodological Answer:

- NMR : Paramagnetic broadening in solution-phase ¹H NMR (common for metal β-diketonates) may obscure signals. Use solid-state ¹³C NMR to confirm ligand symmetry.

- XRD vs. IR discrepancies : If XRD shows monodentate ligands but IR suggests bidentate coordination, consider dynamic equilibria in solution vs. static solid-state structures. Variable-temperature IR studies can clarify this .

Q. What strategies mitigate hydration/dehydration inconsistencies in reproducibility studies?

Methodological Answer:

- Store the compound in a desiccator with controlled humidity (e.g., silica gel for anhydrous forms; saturated salt solutions for hydrates).

- Use Karl Fischer titration to quantify water content pre- and post-experiment.

- For kinetic studies, monitor hydration/dehydration via in situ XRD or Raman spectroscopy under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.